molecular formula C12H18N2O4 B3271935 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea CAS No. 55711-57-4

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea

Cat. No. B3271935
CAS RN: 55711-57-4
M. Wt: 254.28 g/mol
InChI Key: LKIZXTWSVVTDFZ-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea, also known as BHU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BHU is a urea derivative that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various scientific fields. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has also been found to be effective in treating various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea works by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been found to exhibit significant biochemical and physiological effects. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been found to inhibit the production of various inflammatory mediators, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has also been found to induce apoptosis in various cancer cells. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been found to improve glucose and lipid metabolism in various animal models.

Advantages and Limitations for Lab Experiments

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has several advantages for lab experiments. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is easy to synthesize and has a high yield. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is also stable under various conditions and can be stored for long periods. However, 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has some limitations for lab experiments. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has low solubility in water, which can make it difficult to use in some experiments. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea can also exhibit low bioavailability in some animal models.

Future Directions

There are several future directions for the study of 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea can be further studied for its potential applications in treating various diseases, including cancer, diabetes, and neurodegenerative diseases. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea can also be further studied for its mechanism of action and its effects on various enzymes and signaling pathways. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea can also be further modified to improve its solubility and bioavailability.
In conclusion, 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential applications in various scientific fields. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has been found to exhibit significant biochemical and physiological effects and has several advantages for lab experiments. 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea has several future directions for study and can potentially be used in treating various diseases.

properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-18-11-4-2-10(3-5-11)13-12(17)14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZXTWSVVTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204250
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55711-57-4
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055711574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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